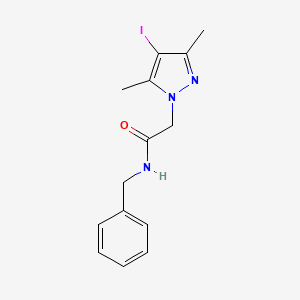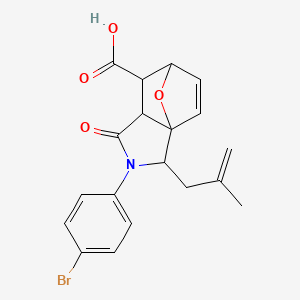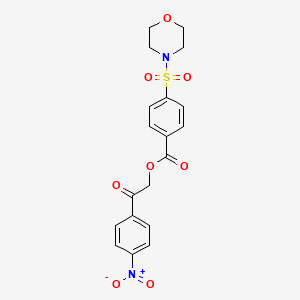![molecular formula C22H20N4O4 B11062145 3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11062145.png)
3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a quinoline moiety, an oxadiazole ring, and a dimethoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 2-methyl-4-quinolinecarboxaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers[][3].
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the quinoline and oxadiazole moieties contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar dimethoxyphenyl group but lacking the quinoline and oxadiazole moieties.
2-Methyl-3,4-dihydro-1(2H)-quinolinyl: Contains the quinoline moiety but lacks the oxadiazole and dimethoxyphenyl groups.
4-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3-methylphenoxy)methyl]morpholine: Shares the dimethoxyphenyl group but has a different core structure.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of the quinoline, oxadiazole, and dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-13-10-15(16-6-4-5-7-17(16)24-13)12-23-21(27)22-25-20(26-30-22)14-8-9-18(28-2)19(11-14)29-3/h4-11H,12H2,1-3H3,(H,23,27) |
InChI Key |
URJCPRDHMTZFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(1-cycloheptyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzoate](/img/structure/B11062074.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11062083.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]quinoxaline-2-carboxamide](/img/structure/B11062086.png)
![2-Pyrazinecarboxamide, N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11062088.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B11062106.png)
![2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11062120.png)
![3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11062128.png)
![Benzamide, 4-fluoro-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11062133.png)

![4,8-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]non-7-en-2-yn-4-ol](/img/structure/B11062156.png)
![1-{[Dibutyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11062158.png)
![1,3,7-trimethyl-8-[4-methyl-2-(propan-2-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11062166.png)

